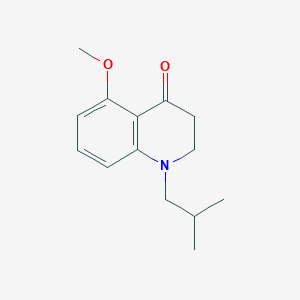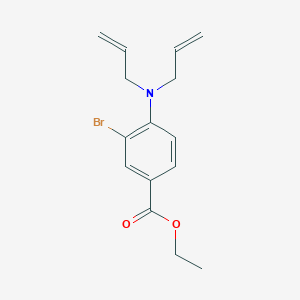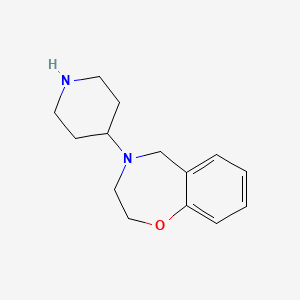![molecular formula C13H22N4 B1465603 5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine CAS No. 1274093-12-7](/img/structure/B1465603.png)
5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine
Overview
Description
5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine, also known as PIPER, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the family of piperazine derivatives and has shown promising results in various studies. In
Scientific Research Applications
Carbon Dioxide Capture
Piperazine blends, including those structurally related to 5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine, are characterized for CO2 capture by amine scrubbing. The research by Li et al. (2013) explored two blends for their suitability in capturing CO2, highlighting their low viscosity and high CO2 absorption rates, making them promising candidates for efficient CO2 capture technologies (Li et al., 2013).
Antibacterial and Antifungal Activities
Mohanty et al. (2015) synthesized a series of 5-(aminomethylene)thiazolidine-2,4-diones, incorporating piperazine moieties, demonstrating good to excellent antibacterial activity. This indicates the potential of structurally related compounds in developing new antibacterial agents (Mohanty et al., 2015).
Dopamine Receptor Partial Agonists
Möller et al. (2017) investigated compounds with a pyrazolo[1,5-a]pyridine substructure, aiming at dopamine receptor partial agonists. The study highlighted the ability to fine-tune functional properties of these compounds, potentially leading to novel therapeutics for psychiatric disorders (Möller et al., 2017).
Molecular Structure and Interaction Studies
Shawish et al. (2021) conducted molecular structure investigations of new s-triazine derivatives, incorporating piperazine moieties, to analyze intermolecular interactions. This research contributes to understanding the structural basis of molecular interactions, which is essential for drug design (Shawish et al., 2021).
Pharmacological Characterization
Grimwood et al. (2011) characterized a κ-opioid receptor antagonist with high affinity, highlighting its therapeutic potential in treating depression and addiction disorders. The study emphasizes the importance of structural and functional characterization of compounds for their pharmacological applications (Grimwood et al., 2011).
properties
IUPAC Name |
5-[(4-propan-2-ylpiperazin-1-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-11(2)17-7-5-16(6-8-17)10-12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUWWAFIKNAQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)


![1-[1-(3-Fluoro-4-methylbenzyl)-5-(1-hydroxyethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465527.png)

![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)


![2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol](/img/structure/B1465533.png)




